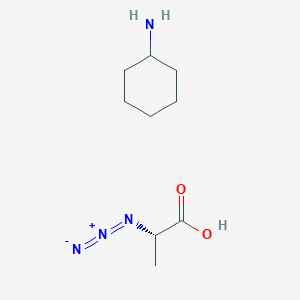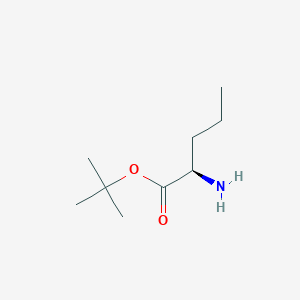
6-Morpholino-6-oxohexanoic acid
Vue d'ensemble
Description
6-Morpholino-6-oxohexanoic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a heterocyclic compound that contains both morpholine and carboxylic acid functional groups. This compound is primarily used for research purposes in various scientific fields.
Synthetic Routes and Reaction Conditions:
Enzymatic Method: One of the methods for synthesizing 6-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme from the Phialemonium species.
Chemical Synthesis: Another method involves the oxidation of cyclohexane derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using cyclohexane or its derivatives as starting materials. The process may include catalytic oxidation and purification steps to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Adipic acid and other carboxylic acids.
Reduction: Hexanoic alcohol derivatives.
Substitution: Alkylated morpholine derivatives.
Applications De Recherche Scientifique
6-Morpholino-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-morpholino-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it can act as an intermediate in the synthesis of morpholino nucleosides, which are used in oligonucleotide therapies. These therapies regulate gene expression by interacting with RNA targets, thereby blocking the transfer of genetic information .
Comparaison Avec Des Composés Similaires
6-Hydroxyhexanoic Acid: Another bifunctional C6 carboxylic acid.
Adipic Acid: A widely used industrial chemical with similar structural features.
Uniqueness: 6-Morpholino-6-oxohexanoic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
6-morpholin-4-yl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCHSBOJKUYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)
